![molecular formula C12H16N2S B3154571 4-(Piperidin-1-yl)benzene-1-carbothioamide CAS No. 779310-82-6](/img/structure/B3154571.png)
4-(Piperidin-1-yl)benzene-1-carbothioamide
Overview
Description
“4-(Piperidin-1-yl)benzene-1-carbothioamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as 4-(Piperidin-1-yl)benzene-1-carbothioamide, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For instance, a series of N - (piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . Their unique chemical structure allows them to interfere with the replication process of certain viruses .
Antimalarial Applications
The antimalarial properties of piperidine derivatives are also being explored . These compounds could potentially offer new ways to combat malaria, a disease that continues to pose a significant global health challenge .
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . Their ability to inhibit the growth of harmful microorganisms makes them valuable in the development of new antibiotics and antifungal medications .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them useful in the development of drugs to treat conditions characterized by pain and inflammation .
Future Directions
Piperidine derivatives are being utilized in different therapeutic applications, indicating their importance in the field of drug discovery . This suggests that “4-(Piperidin-1-yl)benzene-1-carbothioamide” and similar compounds may have potential for future research and development in pharmaceutical applications.
properties
IUPAC Name |
4-piperidin-1-ylbenzenecarbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOANRLDQGLMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)benzene-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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